molecular formula C19H19N3O2S B3690970 3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide

Cat. No.: B3690970
M. Wt: 353.4 g/mol
InChI Key: UCJSFVMVSIPLTI-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts and may require solvents like 1,4-dioxane . The process can be optimized using different catalysts and reaction conditions to achieve higher yields and purity.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide stands out due to its unique structural features and the presence of the carbamothioyl group, which may contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

3-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12(2)10-17(23)22-19(25)20-14-8-9-16-15(11-14)21-18(24-16)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSFVMVSIPLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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